molecular formula C25H34N2O2 B14967009 N,2'-dicyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N,2'-dicyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B14967009
M. Wt: 394.5 g/mol
InChI Key: DSIRTLPUSOKJOP-UHFFFAOYSA-N
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Description

N,2'-Dicyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a spiroheterocyclic compound featuring a cyclohexane ring fused to an isoquinoline scaffold. Key structural elements include:

  • Spiro junction: Cyclohexane and isoquinoline rings share a single carbon atom, creating a rigid 3D architecture.
  • Substituents: Two cyclopentyl groups at positions N and 2', enhancing lipophilicity and steric bulk.
  • Functional groups: A carboxamide at position 4' and a ketone at position 1', enabling hydrogen bonding and metabolic stability .

Properties

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

N,2-dicyclopentyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C25H34N2O2/c28-23(26-18-10-2-3-11-18)22-20-14-6-7-15-21(20)24(29)27(19-12-4-5-13-19)25(22)16-8-1-9-17-25/h6-7,14-15,18-19,22H,1-5,8-13,16-17H2,(H,26,28)

InChI Key

DSIRTLPUSOKJOP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2C4CCCC4)C(=O)NC5CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2’-dicyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline core.

    Spirocyclization: The isoquinoline derivative undergoes a spirocyclization reaction with a cyclohexanone derivative in the presence of a base to form the spiro linkage.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N,2’-dicyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

N,2’-dicyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,2’-dicyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural differences between the target compound and its analogues:

Compound Name Core Structure Substituents (Positions) Functional Groups Molecular Weight (g/mol)
N,2'-Dicyclopentyl-...-carboxamide (Target) Spiro[cyclohexane-1,3'-isoquinoline] Cyclopentyl (N, 2') Carboxamide (4'), Ketone (1') 370.51*
2'-Cyclohexyl-...-carboxylic acid (CAS 1239843-15-2) Spiro[cyclopentane-1,3'-isoquinoline] Cyclohexyl (2') Carboxylic acid (4'), Ketone (1') 327.42
1'-Oxo-2'-phenyl-...-carboxylic acid Spiro[cyclohexane-1,3'-isoquinoline] Phenyl (2') Carboxylic acid (4'), Ketone (1') 349.40*
2'-Isobutyl-...-carboxylic acid (CAS 1239714-30-7) Spiro[cyclopentane-1,3'-isoquinoline] Isobutyl (2') Carboxylic acid (4'), Ketone (1') 313.39*

*Calculated based on molecular formula.

Key Observations :

  • Spiro Core Flexibility : The cyclohexane-based spiro system (target compound) offers greater conformational rigidity compared to cyclopentane variants .
  • Substituent Impact : Cyclohexyl and phenyl groups enhance hydrophobicity, while isobutyl reduces steric hindrance .
  • Functional Group Differences : Carboxamide derivatives (target) exhibit improved metabolic stability over carboxylic acid analogues due to reduced susceptibility to hydrolysis .

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